molecular formula C21H21IN2S2 B12073465 3-Methyl-2-(2-((3-methyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)benzothiazolium iodide CAS No. 47450-63-5

3-Methyl-2-(2-((3-methyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)benzothiazolium iodide

Cat. No.: B12073465
CAS No.: 47450-63-5
M. Wt: 492.4 g/mol
InChI Key: PXNGPTDWDCOFFI-UHFFFAOYSA-M
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Description

This compound belongs to the class of benzothiazolium salts, characterized by a positively charged benzothiazolium core stabilized by an iodide counterion. Its structure features a 3-methyl group on the benzothiazolium ring and a but-1-enyl linker conjugated to a second 3-methylbenzothiazolylidene moiety. The extended π-system and electron-deficient benzothiazolium core make it relevant for applications in non-linear optics (NLO) and fluorescence imaging .

Properties

CAS No.

47450-63-5

Molecular Formula

C21H21IN2S2

Molecular Weight

492.4 g/mol

IUPAC Name

(2Z)-3-methyl-2-[(2E)-2-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide

InChI

InChI=1S/C21H21N2S2.HI/c1-4-15(13-20-22(2)16-9-5-7-11-18(16)24-20)14-21-23(3)17-10-6-8-12-19(17)25-21;/h5-14H,4H2,1-3H3;1H/q+1;/p-1

InChI Key

PXNGPTDWDCOFFI-UHFFFAOYSA-M

Isomeric SMILES

CC/C(=C\C1=[N+](C2=CC=CC=C2S1)C)/C=C\3/N(C4=CC=CC=C4S3)C.[I-]

Canonical SMILES

CCC(=CC1=[N+](C2=CC=CC=C2S1)C)C=C3N(C4=CC=CC=C4S3)C.[I-]

Origin of Product

United States

Preparation Methods

The synthesis of 3-Methyl-2-[2-[(3-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]benzothiazolium iodide typically involves the following steps :

    Starting Materials: The synthesis begins with 3-methyl-3H-benzothiazol-2-one and 3-methyl-3H-benzothiazol-2-ylidene.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol.

    Formation of Intermediate: The intermediate compound is formed by the reaction of the starting materials under reflux conditions.

    Final Product: The final product, 3-Methyl-2-[2-[(3-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]benzothiazolium iodide, is obtained by the addition of iodine to the intermediate compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Methyl-2-[2-[(3-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]benzothiazolium iodide undergoes various types of chemical reactions, including :

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the benzothiazolium rings are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Methyl-2-[2-[(3-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]benzothiazolium iodide has a wide range of scientific research applications, including :

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 3-Methyl-2-[2-[(3-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]benzothiazolium iodide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Benzothiazolium Derivatives

Structural Variations and Substituents

The compound’s structural analogs differ in:

  • Alkyl substituents (methyl, ethyl, benzyl) on the benzothiazolium nitrogen.
  • Linker length and conjugation (e.g., pentenyl vs. butenyl).
  • Heterocyclic substituents (thiophene, furan, indole) attached to the vinyl group.
Table 1: Structural and Molecular Comparison
Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-methyl, but-1-enyl linker C₂₀H₂₀IN₂S₂ 485.3* Extended conjugation for NLO activity
3-Ethyl-2-[2-[(3-ethyl-5-methylbenzothiazol-2-ylidene)methyl]but-1-enyl]-5-methylbenzothiazolium iodide (3148-90-1) 3-ethyl, 5-methyl, but-1-enyl linker C₂₅H₂₉IN₂S₂ 548.5 Higher lipophilicity due to ethyl groups
T-2 (CyanβPh23) Phenyl group, propenyl linker C₂₄H₂₃IN₂S₂ 554.5 Trimethine cyanine dye for DNA sensing
3-Benzyl derivatives (e.g., 7a-h in ) Benzyl group, furan/pyrrole substituents Varies ~500–600 Enhanced π-stacking in crystal structures

*Calculated based on molecular formula.

Optical and Electronic Properties

  • NLO Activity : The near-planar benzothiazolium-CH=CH-thiophene system in related compounds (e.g., ) exhibits strong NLO responses due to charge transfer across the conjugated system. The target compound’s butenyl linker may enhance conjugation length compared to shorter linkers in T-2 .
  • Fluorescence : Trimethine cyanine dyes (e.g., T-3) show redshifted absorption/emission maxima due to extended conjugation, whereas furan-substituted derivatives (e.g., 5a-h in ) exhibit tunable λmax based on aryl group electronics.

Crystallographic and Solid-State Properties

  • Hydrogen Bonding and π-Stacking : In crystal structures (e.g., ), benzothiazolium salts form 3D networks via O–H···I and C–H···O interactions. Parallel thiazole rings exhibit π-π stacking (centroid distance: ~3.59 Å), stabilizing the solid state.
  • Melting Points : Ethyl-substituted derivatives (e.g., ) generally have higher melting points (~200–210°C) than methyl-substituted analogs due to increased van der Waals interactions.

Key Research Findings

Substituent Effects : Ethyl groups increase lipophilicity and thermal stability, while benzyl groups enhance π-stacking in crystals .

Optical Tuning : Linker length and heterocyclic substituents (thiophene vs. furan) significantly modulate absorption/emission profiles .

Synthetic Flexibility : Condensation reactions allow modular synthesis of diverse benzothiazolium salts for tailored applications .

Biological Activity

3-Methyl-2-(2-((3-methyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)benzothiazolium iodide, a complex organic compound, has garnered attention in recent years for its diverse biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its pharmacological potential and mechanisms of action.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₆H₁₄N₂S₂
Molecular Weight 298.426 g/mol
CAS Number 2786-70-1
Density 1.35 g/cm³
Boiling Point 356°C at 760 mmHg
Melting Point Not available

Synthesis

The synthesis of 3-Methyl-2-(2-((3-methyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)benzothiazolium iodide typically involves multi-step reactions starting from benzothiazole derivatives. The reaction pathways often include alkylation and condensation processes that lead to the formation of the desired iodide salt.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including our compound of interest. For instance, a study demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)
Styryl-benzothiazoloneEA.hy9260.13 ± 0.01
Benzothiazole derivativeMDA-MB-2311.35 ± 0.42

These findings suggest that the compound may disrupt cellular processes critical for cancer cell survival, including angiogenesis and proliferation.

Tyrosinase Inhibition

Another notable biological activity is the inhibition of tyrosinase, an enzyme involved in melanin production. Compounds with a similar structure have shown potent inhibitory effects:

AnalogIC₅₀ (µM)
Kojic Acid24.09
BMTTZD Analog 31.12

This suggests that modifications in the structure can significantly enhance tyrosinase inhibition, indicating potential applications in treating hyperpigmentation disorders.

Antioxidant Activity

Antioxidant assays have demonstrated that certain derivatives exhibit strong antioxidant properties, which can protect cells from oxidative stress:

CompoundDPPH Scavenging Activity (%)
BMTTZD Analog 185%
BMTTZD Analog 278%

These results point to the potential use of these compounds in formulations aimed at reducing oxidative damage.

The mechanisms by which these compounds exert their biological effects are still under investigation. However, preliminary studies suggest several pathways:

  • Microtubule Modulation : Some benzothiazole derivatives interfere with microtubule dynamics, affecting cell division and migration.
  • Enzyme Inhibition : The inhibition of tyrosinase is primarily due to direct interaction with the enzyme's active site.
  • Antioxidant Mechanisms : The antioxidant properties may be attributed to the ability to scavenge free radicals and chelate metal ions.

Case Studies

A recent case study explored the effects of a benzothiazole derivative on melanoma cells, revealing a significant reduction in cell viability and migration rates compared to control groups. The study utilized various concentrations of the compound over different time periods, demonstrating dose-dependent effects.

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